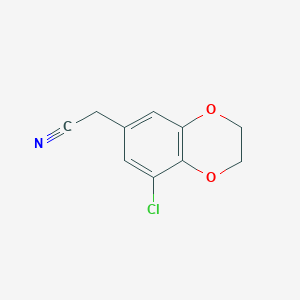

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is a chemical compound with the molecular formula C10H8ClNO2 It is known for its unique structure, which includes a benzodioxin ring system substituted with a chloro group and an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetonitrile under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate (Na2CO3) in an aqueous medium . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The benzodioxin ring can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium carbonate).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products Formed:

Substitution Reactions: Substituted benzodioxin derivatives.

Oxidation Reactions: Quinones and other oxidized products.

Reduction Reactions: Primary amines.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

1. Medicinal Chemistry

- 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile has been studied for its potential as a pharmaceutical intermediate due to its unique structural features that may interact with biological targets.

2. Agrochemicals

- The compound is being investigated for use in developing agrochemical products. Its properties may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly.

3. Material Science

- Due to its chemical stability and unique electronic properties, this compound may find applications in the development of new materials, including polymers and coatings that require specific chemical resistance or durability.

Case Study 1: Medicinal Applications

Research published in peer-reviewed journals has highlighted the potential of this compound as a lead compound in drug discovery programs aimed at treating specific diseases. The compound's ability to bind effectively to certain receptors has been a focal point in studies exploring its therapeutic benefits.

Case Study 2: Agrochemical Development

A study conducted by agricultural scientists demonstrated that formulations containing this compound exhibited enhanced pest control efficacy compared to traditional agents. The research emphasized the compound's role in reducing environmental impact while maintaining high levels of effectiveness against target pests.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate | Effective binding to biological targets |

| Agrochemicals | Development of new pesticides | Enhanced efficacy with reduced environmental impact |

| Material Science | Use in polymers and coatings | Improved chemical resistance and durability |

Wirkmechanismus

The mechanism of action of 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it may inhibit bacterial enzymes essential for cell wall synthesis or other vital processes . The compound’s structure allows it to bind to enzyme active sites, thereby blocking their activity and preventing bacterial growth.

Vergleich Mit ähnlichen Verbindungen

8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine: Similar structure but with an amine group instead of an acetonitrile group.

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Contains an ethanone group instead of an acetonitrile group.

1,4-Benzodioxan: A simpler structure without the chloro and acetonitrile substitutions.

Uniqueness: 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is unique due to the presence of both a chloro group and an acetonitrile group on the benzodioxin ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile, with the chemical formula C10H8ClNO2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 878259-12-2 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Apoptosis Induction

Research indicates that compounds targeting Bcl-2 can induce apoptosis in cancer cells. For instance, studies on related compounds have shown that they can bind to Bcl-2 and inhibit its function, leading to increased apoptosis in malignancies like acute myeloid leukemia (AML) . While direct evidence for this compound is sparse, its structural similarities suggest potential for similar activity.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Anticancer Agent : Due to its possible role in apoptosis induction via Bcl-2 inhibition.

- Neuroprotective Effects : Compounds with similar structures have been explored for anticonvulsant properties and neuroprotection .

- Inhibition of Enzymatic Activity : Its nitrile group may interact with various enzymes involved in metabolic pathways.

Case Studies and Research Findings

While specific case studies on this compound remain limited, related research provides insights into its potential:

Study on Anticonvulsant Activity

A study examined related compounds for their anticonvulsant properties using the mouse maximal electroshock (MES) test. The results indicated that certain structural analogs exhibited significant protective effects at specific dosages (e.g., ED50 values ranging from 120 mg/kg to 296 mg/kg) . This suggests that this compound may also possess similar neuroprotective effects.

Structure-Based Discovery

Research focused on structure-based drug design has highlighted the importance of molecular interactions in developing effective therapeutic agents targeting Bcl-2 and other apoptotic regulators . This approach could be beneficial for further investigations into the biological activity of this compound.

Eigenschaften

IUPAC Name |

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXDXLOOUYKIEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Cl)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.